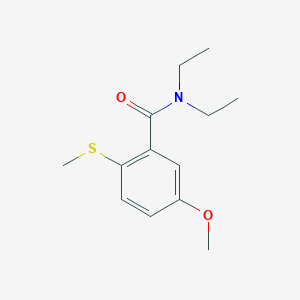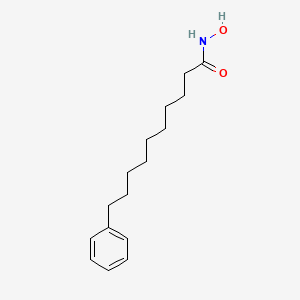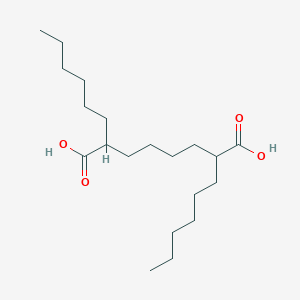
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is a synthetic organic compound characterized by its unique structure and functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine can be synthesized through multiple synthetic routes. One common method involves the reaction of adipodinitrile with dimethylamine under controlled conditions . Another method includes the reaction of 1,6-hexanediamine with formaldehyde . These reactions typically require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to maximize efficiency and yield. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium (Pd) catalyst or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or amines (NH~2~) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of anion exchange membranes for solid alkaline fuel cells.
Wirkmechanismus
The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves its interaction with molecular targets through its functional groups The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Hexamethylenebis(dimethylamine): Another related compound with similar applications in polymerization and organic synthesis.
Uniqueness
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is unique due to the presence of the nitro group, which enhances its reactivity and potential applications in various fields. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
113110-07-9 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-N,1-N,1-N',1-N'-tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine |
InChI |
InChI=1S/C10H17N3O2/c1-11(2)10(12(3)4)8-6-5-7-9-13(14)15/h5-9H,1-4H3 |
InChI-Schlüssel |
DVWWXGQESNVBTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=CC=CC=C[N+](=O)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


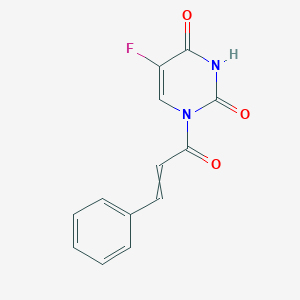

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
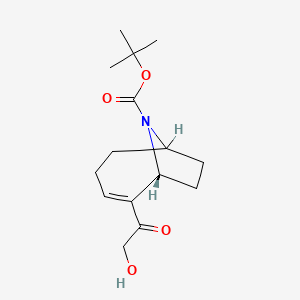
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
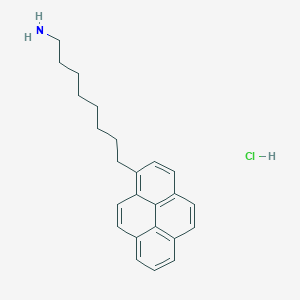
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
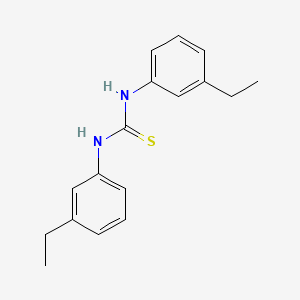
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
